molecular formula C22H14Cl2N2O3S B14101374 1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101374
M. Wt: 457.3 g/mol
InChI Key: GBHVEIWFPHWRCP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include thiourea, ethyl 4-bromo-3-oxopentanoate, and various chlorinating agents . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The thiazole ring, in particular, is known to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular functions, such as apoptosis, cell proliferation, or immune responses .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C22H14Cl2N2O3S

Molecular Weight

457.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H14Cl2N2O3S/c1-10-3-6-16-13(7-10)19(27)17-18(12-4-5-14(23)15(24)8-12)26(21(28)20(17)29-16)22-25-11(2)9-30-22/h3-9,18H,1-2H3

InChI Key

GBHVEIWFPHWRCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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